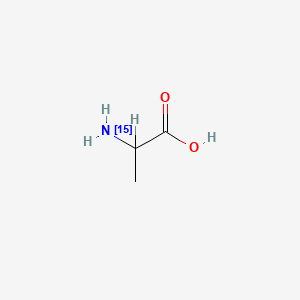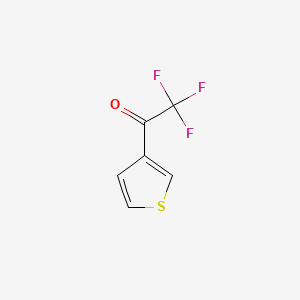![molecular formula C15H19NO2 B1604701 (3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one CAS No. 88670-16-0](/img/structure/B1604701.png)
(3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one is a complex organic compound characterized by its unique tetrahydropyrrolo[2,1-b][1,3]oxazole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring or the oxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of (3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
- (3S,7aS)-7a-phenyl-3-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
- (3S,7aS)-7a-phenyl-3-ethyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
- (3S,7aS)-7a-phenyl-3-butyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
Uniqueness
The uniqueness of (3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one lies in its specific stereochemistry and the presence of the propan-2-yl group
特性
CAS番号 |
88670-16-0 |
|---|---|
分子式 |
C15H19NO2 |
分子量 |
245.32 g/mol |
IUPAC名 |
(3S,7aR)-7a-phenyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one |
InChI |
InChI=1S/C15H19NO2/c1-11(2)13-10-18-15(9-8-14(17)16(13)15)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-,15-/m1/s1 |
InChIキー |
USVVTHSUMLVZJC-UKRRQHHQSA-N |
SMILES |
CC(C)C1COC2(N1C(=O)CC2)C3=CC=CC=C3 |
異性体SMILES |
CC(C)[C@H]1CO[C@@]2(N1C(=O)CC2)C3=CC=CC=C3 |
正規SMILES |
CC(C)C1COC2(N1C(=O)CC2)C3=CC=CC=C3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3AS-cis)-1,3-Dibenzyltetrahydro-1H-thieno[3,4-D]imidazole-2,4-dione](/img/structure/B1604620.png)
![5-[3-(5-Cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B1604621.png)











